molecular formula C18H19N3O3S2 B12160300 methyl 5-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

methyl 5-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B12160300
M. Wt: 389.5 g/mol
InChI Key: MQRVHSGUJFXDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines a thienopyrimidine moiety with a pyrrole carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multiple steps. One common route starts with the preparation of the thienopyrimidine core, which is then functionalized to introduce the sulfanyl and acetyl groups. The final step involves the esterification of the pyrrole carboxylate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thienopyrimidine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group would yield the corresponding sulfoxide or sulfone, while reduction of the carbonyl groups would yield the corresponding alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 5-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives and pyrrole carboxylates. Examples include:

  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(diethylamino)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol
  • 1-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-5-methyl[1,2,4]triazolo[4,3-a]quinoline

Uniqueness

What sets methyl 5-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate apart is its combination of functional groups, which could confer unique properties and reactivity

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

methyl 5-[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C18H19N3O3S2/c1-8-11(4)26-17-14(8)16(19-7-20-17)25-6-12(22)15-9(2)13(10(3)21-15)18(23)24-5/h7,21H,6H2,1-5H3

InChI Key

MQRVHSGUJFXDHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)C3=C(C(=C(N3)C)C(=O)OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.